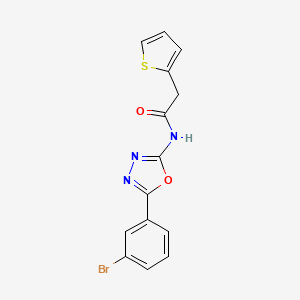

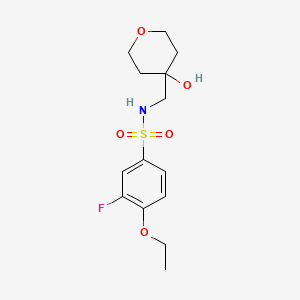

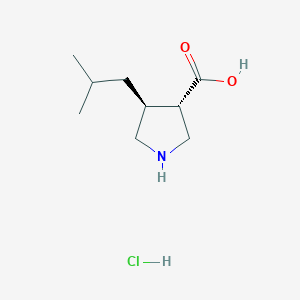

![molecular formula C18H19ClN6O2 B2579719 3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 941936-50-1](/img/structure/B2579719.png)

3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-chlorophenyl)-1,7-diethyl-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of some new triazino and triazolo[4,3-e]purine derivatives is described in a study . The study describes the synthesis of 6,8-dimethyl-1,4-dihydro-1,2,4-triazino[4,3-e]purine-7,9(6H, 8H)-diones .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Antitumor and Vascular Effects :Research has explored the synthesis of novel heterocycles, including [1,2,4]triazino-[3,2-f]purines, demonstrating biological activities like antitumor effects and vascular relaxing properties. These compounds have been investigated for their potential in treating leukemia and examining their vascular relaxing effects, although potent activity in this area was not observed in some trials (T. Ueda et al., 1987).

Chemical Synthesis and Reactivity :The synthesis and characterization of related compounds have been a focus, revealing the versatility of such structures in chemical reactions. For instance, the formation of pyrimidines, acetoacetamides, and urethanes through reactions with amines under various conditions highlights the compound's reactivity and potential for creating diverse chemical entities (T. Kinoshita et al., 1989).

Pharmacological Applications :These compounds have been studied for their affinity and potential activity regarding serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their implications in psychotropic activity. The design of new series of derivatives aims to explore potential antidepressant and anxiolytic properties, highlighting the therapeutic prospects of these compounds in neuropsychiatric disorders (G. Chłoń-Rzepa et al., 2013).

Material Science and Biocidal Applications :Modifications of commercial polymers with triazine-dione moieties have led to the development of novel materials with biocidal properties. Such innovations underscore the potential of these compounds in creating functional materials with specific biological activities, like combating bacterial strains in water-filter applications (G. Sun et al., 1996).

Spectroscopic and Docking Studies :Advanced spectroscopic techniques and docking studies have been applied to understand the interactions and binding affinities of such compounds with biological targets. These studies provide insights into the molecular basis of their activity and potential for drug development, emphasizing their role in medicinal chemistry and drug design (Arul Murugesan et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-1,7-diethyl-9-methyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN6O2/c1-4-23-16(26)14-15(22(3)18(23)27)20-17-24(14)10-13(21-25(17)5-2)11-6-8-12(19)9-7-11/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERZXCCKCZGMST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C3N2CC(=NN3CC)C4=CC=C(C=C4)Cl)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 18576939 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

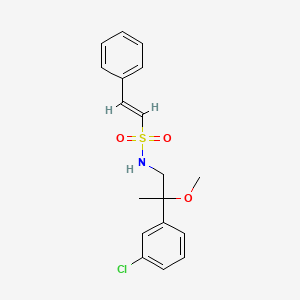

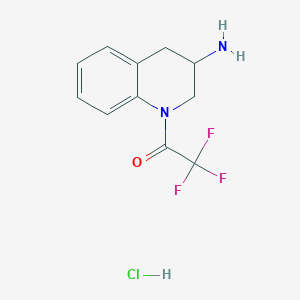

![(E)-N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2579643.png)

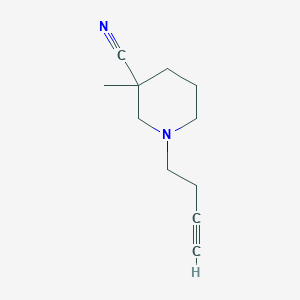

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2579647.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B2579649.png)

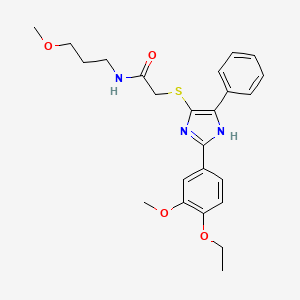

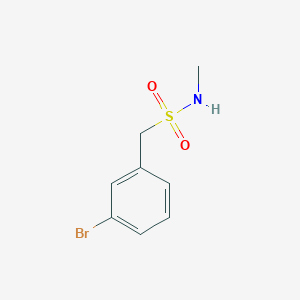

![3,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2579652.png)

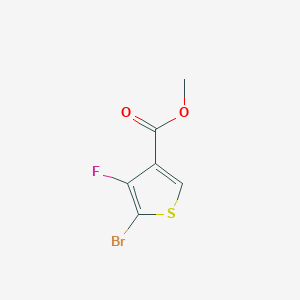

![2-methyl-N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2579658.png)